REACTION_CXSMILES
|
CC(C)([O-])C.[K+].CO[C:9](=[O:35])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N:16]([CH2:27][CH2:28][CH2:29][C:30]([O:32][CH2:33][CH3:34])=[O:31])[S:17]([C:20]1[CH:25]=[CH:24][C:23]([CH3:26])=[CH:22][CH:21]=1)(=[O:19])=[O:18]>C1(C)C=CC=CC=1>[CH2:33]([O:32][C:30]([CH:29]1[CH2:28][CH2:27][N:16]([S:17]([C:20]2[CH:21]=[CH:22][C:23]([CH3:26])=[CH:24][CH:25]=2)(=[O:19])=[O:18])[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:9]1=[O:35])=[O:31])[CH3:34] |f:0.1|
|
Name
|
|
Quantity
|
371 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
750 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC=C1)N(S(=O)(=O)C1=CC=C(C=C1)C)CCCC(=O)OCC)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
EXTRACTION
|
Details
|
The extraction with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1C(C2=C(N(CC1)S(=O)(=O)C1=CC=C(C=C1)C)C=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 450 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |